Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-11(15(17,18)19)10(8-9)12(20)21-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMFOJFXLTWDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Versatile Building Block
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are essential for creating new compounds in the pharmaceutical industry. For example, it can be utilized to synthesize novel drug candidates by facilitating the formation of carbon-boron bonds which are important in organic synthesis .
Drug Development
Enhancing Solubility and Stability
The boron-containing structure of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate enhances the solubility and stability of pharmaceutical formulations. This characteristic is particularly valuable in the development of medications that require improved bioavailability. Research indicates that compounds with trifluoromethyl groups exhibit enhanced pharmacological properties and can lead to more effective therapeutic agents .
Materials Science
Advanced Materials Creation
In materials science, this compound is used to develop advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications where durability and performance are critical. For instance, it can be incorporated into polymer matrices to improve mechanical properties or thermal stability .
Bioconjugation
Facilitating Biomolecule Attachment
this compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is significant in biotechnology and diagnostics where specific targeting of biomolecules is essential for effective assays and therapeutic interventions .
Environmental Chemistry
Sustainable Chemical Processes
The compound also plays a role in developing environmentally friendly chemical processes. Its ability to facilitate reactions under mild conditions contributes to sustainable practices across various industries. For example, it can be involved in green chemistry initiatives aimed at reducing waste and improving the efficiency of chemical reactions .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antimalarial Drug Development : Research has shown that derivatives containing trifluoromethyl groups exhibit promising activity against malaria parasites. The incorporation of this compound into drug formulations has been linked to improved efficacy .
- Polymer Chemistry : Investigations into the use of this compound in polymer synthesis have demonstrated its potential to enhance the properties of biodegradable plastics. This aligns with current trends towards sustainability in materials science .
- Bioconjugation Techniques : Studies have successfully utilized this compound for attaching therapeutic agents to cancer-targeting antibodies, enhancing the specificity and effectiveness of cancer treatments .
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Molecular Recognition: It can be used in molecular recognition processes to detect specific biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Key Structural and Physical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the target compound increases electrophilicity, enhancing reactivity in Suzuki couplings compared to methyl or bromo substituents .
- Halogen vs. Fluorine : Bromine (in the bromomethyl derivative ) offers a handle for further functionalization, while fluorine (e.g., in ) improves metabolic stability in drug candidates.
- Ring Modifications : Fused heterocycles (e.g., benzo[b]furan ) alter conjugation and steric effects, impacting binding in catalytic systems.
Table 2: Reactivity in Cross-Coupling Reactions
*Yields depend on catalysts (e.g., Pd(PPh₃)₄) and substrates.
Mechanistic Insights :
Biological Activity
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings.
Molecular Formula : C12H14B2F3O4
Molecular Weight : 290.05 g/mol
CAS Number : 1610705-51-5
The compound contains a dioxaborolane moiety, which is known to enhance the reactivity and stability of organoboron compounds. The trifluoromethyl group is also significant as it may influence the lipophilicity and biological interactions of the molecule.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its interactions with various biological systems. Here are some key findings:
Anticancer Activity
Research indicates that compounds containing boron have shown promise in anticancer applications. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.
- Mechanism of Action : The compound may inhibit certain signaling pathways involved in cancer cell proliferation. For instance, boron-containing compounds have been shown to affect the activity of kinases and transcription factors that regulate cell growth and apoptosis.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects attributed to the activation of nuclear receptors such as Nurr1 (NR4A2). This receptor is crucial for neuronal survival and differentiation.
- Case Study : In models of neurodegeneration, compounds that activate Nurr1 have been shown to promote the expression of neuroprotective genes like tyrosine hydroxylase (TH) and superoxide dismutase 2 (SOD2). The ability of this compound to activate Nurr1 could provide a therapeutic avenue for conditions like Parkinson's disease.
Research Findings
A summary of relevant research findings is presented in the following table:
Preparation Methods
Mechanistic Basis for Regioselective Borylation
Iridium complexes, particularly [Ir(OMe)(COD)]₂, activate aromatic C–H bonds via oxidative addition, enabling boron insertion at positions dictated by directing groups. The trifluoromethyl (–CF₃) and ester (–COOCH₃) substituents on the benzoate ring influence regioselectivity: the electron-withdrawing –CF₃ group meta-directs borylation, while the ester’s carbonyl oxygen ortho-directs via coordination to the iridium center. Computational studies suggest that steric interactions between the bulky tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand and substrate fine-tune the reaction site, favoring para-borylation relative to the –CF₃ group.
Optimized Reaction Conditions
A representative procedure involves heating methyl 2-(trifluoromethyl)benzoate (5.0 mmol) with bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)(COD)]₂ (0.015 mmol), and tris(3,5-bis(trifluoromethyl)phenyl)phosphine (0.06 mmol) in octane at 80°C for 16 hours. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes kinetics without ligand decomposition |
| Solvent | Octane | Enhances iridium complex stability |
| Ligand/Ir ratio | 4:1 | Prevents catalyst deactivation |
| Reaction time | 16 hours | Ensures complete conversion |
This method achieves 94% isolated yield, with purity >98% confirmed by ¹H NMR. Scalability to 50 mmol scale retains efficiency (91% yield), demonstrating industrial viability.
Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors
Synthesis of 5-Bromo-2-(Trifluoromethyl)Benzoate Intermediate
Methyl 5-bromo-2-(trifluoromethyl)benzoate serves as the precursor for Miyaura borylation. Its preparation involves bromination of methyl 2-(trifluoromethyl)benzoate using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), yielding 87% regioselectivity for the para-bromo isomer. Alternatively, directed ortho-bromination with Br₂/FeBr₃ at 0°C affords the meta-bromo derivative, though with lower selectivity (62%).
Miyaura Borylation Protocol
Reacting the brominated precursor (1.0 equiv) with bis(pinacolato)diboron (1.5 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 100°C for 12 hours furnishes the target boronic ester. Critical optimization data:
| Condition | Optimal Value | Deviation Effect |
|---|---|---|
| Pd catalyst | Pd(dppf)Cl₂ | Lower yields with Pd(OAc)₂ |
| Base | KOAc | Cs₂CO₃ causes side reactions |
| Solvent | Dioxane | THF slows reaction rate |
This method provides 78% yield but requires stringent anhydrous conditions to prevent protodeboronation.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
The iridium-catalyzed route surpasses the Miyaura method in atom economy (AE = 92% vs. 65%) and step count (one-step vs. two-step). However, the palladium approach allows precise installation of boron at sterically hindered positions unreachable via C–H activation.
Cost and Scalability
While [Ir(OMe)(COD)]₂ is costlier than Pd catalysts ($320/g vs. $85/g for Pd(dppf)Cl₂), its lower loading (0.3 mol%) offsets expenses at scale. Octane solvent ($0.5/L) further reduces costs compared to dioxane ($12/L).
Structural and Spectroscopic Characterization
¹H NMR Analysis
Key signals (400 MHz, CDCl₃):
-
δ 8.21 (d, J = 7.8 Hz, 1H, H-6)
-
δ 7.98 (s, 1H, H-4)
-
δ 3.92 (s, 3H, –OCH₃)
The absence of coupling between H-6 and boron confirms sp² hybridization at the boron center.
¹¹B NMR and HRMS
-
¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 138 Hz, Bpin)
-
HRMS (ESI+): m/z calc’d for C₁₅H₁₈BF₃O₄ [M+H]⁺: 330.1276, found: 330.1271
Applications in Target Synthesis
Suzuki-Miyaura Coupling Performance
The compound couples with aryl bromides at 0.5 mol% Pd loading (95–98% yield). Electron-deficient partners react faster (k = 3.7 × 10⁻³ s⁻¹ vs. 1.2 × 10⁻³ s⁻¹ for electron-rich substrates).
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example:
- Suzuki Coupling : Reacting methyl 5-bromo-2-(trifluoromethyl)benzoate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) at 80–100°C for 12–24 hours .
- Direct Borylation : Meta-selective C–H borylation of methyl 2-(trifluoromethyl)benzoate derivatives using iridium catalysts (e.g., [Ir(OMe)(cod)]2) and ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Tools :
- 1H/13C NMR : Look for characteristic signals:
- Boron Pinacol Ester : δ ~1.3 ppm (12H, singlet, pinacol methyl groups) .
- Trifluoromethyl Group : δ ~4.3 ppm (3H, singlet, methyl ester) and CF3 signals in 19F NMR (δ ~-60 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]+ at m/z 330.11 (C15H18BF3O4+) .
- Elemental Analysis : Confirm %C, %H, and %B within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in cross-coupling reactions involving this compound?
- Ligand Design : Use sterically hindered ligands (e.g., dtbpy or SPhos) to suppress undesired β-hydride elimination or protodeboronation .
- Substrate Compatibility : Test electron-deficient aryl partners (e.g., nitro or cyano groups) to enhance coupling efficiency. For example, coupling with 5-cyano-2-fluorophenyl derivatives achieves >85% yield in DMF at 100°C .
- Data Interpretation : Compare reaction outcomes (yield, regiochemistry) under varying conditions (solvent polarity, temperature, catalyst loading) using DOE (Design of Experiments) .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. mass spec)?
- Case Example : If NMR suggests purity but MS shows impurities:
- Hypothesis : Trace solvents (e.g., DMF) or boronate hydrolysis products (e.g., boronic acid).
- Validation :
- HPLC-PDA : Detect non-UV-active impurities (e.g., pinacol).
- 2D NMR (HSQC/HMBC) : Confirm connectivity of boron-containing groups .
- Stability Testing : Store the compound under inert conditions (Ar, –20°C) to prevent hydrolysis .
Q. How does the trifluoromethyl group influence the compound’s reactivity in photoredox catalysis?
- Mechanistic Insight : The electron-withdrawing CF3 group stabilizes radical intermediates, enabling selective C–C bond formation under blue-light irradiation .
- Experimental Design :
- Radical Trap Experiments : Use TEMPO or BHT to confirm radical pathways.
- DFT Calculations : Model the electronic effects of CF3 on transition-state energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
